molecular formula C13H22N2 B1293024 Azepan-1-yl(cyclopentyl)acetonitrile CAS No. 1119449-72-7

Azepan-1-yl(cyclopentyl)acetonitrile

Cat. No.: B1293024
CAS No.: 1119449-72-7
M. Wt: 206.33 g/mol
InChI Key: MDVRVFBOHNBGHG-UHFFFAOYSA-N
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Description

Azepan-1-yl(cyclopentyl)acetonitrile is a useful research compound. Its molecular formula is C13H22N2 and its molecular weight is 206.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermochemical Insights and Conformational Energetics

Research into azepan and azepan-1-ylacetonitrile has provided thermochemical insights into their conformational energetics. These compounds exhibit flexible ring structures, presenting several low-energy conformational forms. Computational and experimental studies have elucidated the gas-phase standard enthalpy of formation for these molecules, contributing to a broader understanding of cyclic/acyclic hydrocarbons and amines' structural and reactivity behaviors. This research has implications for predicting the gas-phase enthalpy formation of similar compounds, aiding in the development of new materials and chemicals (Freitas et al., 2014).

Synthetic Routes and Pharmacological Activity

Another study explored the synthesis and pharmacological activity of novel compounds, including azepan-1-ylacetonitrile derivatives, demonstrating potent neuroleptic activity in animal tests. These findings could inform the development of new therapeutic agents targeting the central nervous system (Steiner et al., 1986).

Chemical Synthesis and Applications

The reaction of azepan derivatives with other chemical compounds, such as cyclopropenones, has been shown to result in the formation of novel azepine derivatives through ring expansion reactions. This research highlights the versatility of azepan-1-ylacetonitrile derivatives in chemical synthesis, offering new pathways for creating complex molecular structures (Stierli et al., 1983).

Neuropeptide Y Y(2) Receptor Antagonism

In the realm of pharmacology, azepan-1-ylacetonitrile derivatives have been investigated for their role as neuropeptide Y Y(2) receptor antagonists. These compounds display high affinity and selectivity, suggesting potential applications in treating conditions influenced by neuropeptide Y, such as obesity, anxiety, and depression (Doods et al., 1999).

Advanced Organic Synthesis

Further research into azepan-1-ylacetonitrile derivatives has contributed to advanced organic synthesis techniques. For instance, the catalytic divergent cycloaddition reactions involving these compounds have led to the creation of novel molecular scaffolds, showcasing the compound's utility in synthesizing complex organic structures (Deng et al., 2017).

Safety and Hazards

The safety information for Azepan-1-yl(cyclopentyl)acetonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

2-(azepan-1-yl)-2-cyclopentylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRVFBOHNBGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C#N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238637
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-72-7
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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